![molecular formula C23H20N2O2 B2495865 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide CAS No. 1351634-55-3](/img/structure/B2495865.png)
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide, also known as DPA-THIQ, is a compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. DPA-THIQ is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antidepressant Activity
Molecular modeling studies led to the synthesis of cis-1,3,4,6,7, 11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline as a rigid analogue of the atypical antidepressant mianserin, with excellent atypical antidepressant activity. This activity was found to reside in the (+)-S,S optical isomer, which shares the same absolute configuration as (+)-mianserin (Griffith et al., 1984).
Orexin Receptor Antagonism
In the context of drug addiction therapy, substituted tetrahydroisoquinolines were designed and synthesized as selective antagonists for the orexin 1 (OX1) receptor. One compound significantly attenuated the development of place preference for cocaine in rats, highlighting the therapeutic potential of these compounds in addiction treatment (Perrey et al., 2013).
Anticancer Agents
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines. One compound, in particular, demonstrated significant apoptosis induction in HeLa cells (Fang et al., 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a noticeable decrease in viral load and increase in survival in infected mice (Ghosh et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide is MALT1 . MALT1 is a key protein in the NF-κB signaling pathway , which plays a crucial role in immune responses, inflammation, and cell survival .
Biochemical Pathways
The compound affects the NF-κB signaling pathway by modulating the activity of MALT1 . This pathway is critical for immune responses, inflammation, and cell survival. Any changes in this pathway can have significant downstream effects on these biological processes.
properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-20-15-19(12-11-16(20)13-14-24-22)25-23(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGYLMYRUUNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.